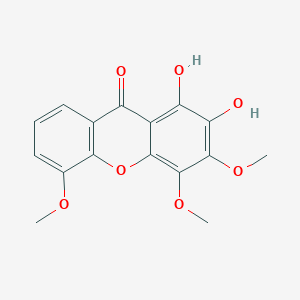
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications . This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to the xanthone core.
Preparation Methods
The synthesis of 1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one can be achieved through various synthetic routes. One common method involves the condensation of salicylic acid with a phenol derivative under specific reaction conditions . Another approach includes the reaction of aryl aldehydes with phenol derivatives or the use of salicylaldehyde with 1,2-dihaloarenes . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. One key pathway is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which is involved in the cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant and anti-inflammatory responses . This mechanism underlies its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one can be compared with other similar compounds within the xanthone family:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
1,2,3,4-Tetrahydro-9H-xanthen-9-one: This compound has a reduced xanthone core and different substitution patterns
Properties
CAS No. |
89240-41-5 |
|---|---|
Molecular Formula |
C16H14O7 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1,2-dihydroxy-3,4,5-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-8-6-4-5-7-10(17)9-11(18)12(19)15(21-2)16(22-3)14(9)23-13(7)8/h4-6,18-19H,1-3H3 |
InChI Key |
YAOIPDMFKSPNGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C(=C(C(=C3C2=O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)
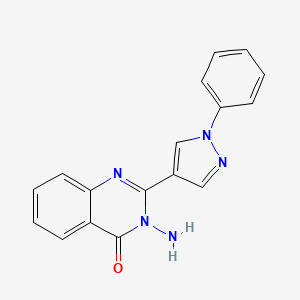

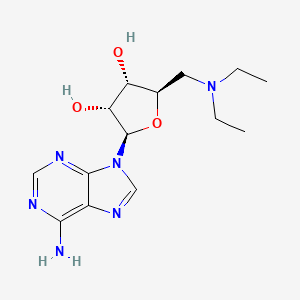

![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)
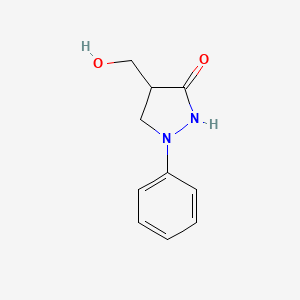
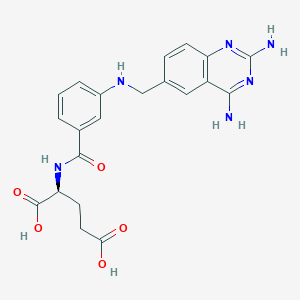

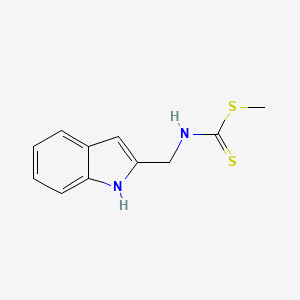
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
